molecular formula C8H16ClNO2 B1487319 Octahydro-1H-isoindole-5,6-diol hydrochloride CAS No. 2206824-09-9

Octahydro-1H-isoindole-5,6-diol hydrochloride

Cat. No. B1487319
M. Wt: 193.67 g/mol
InChI Key: NINXDDYEJBPMCT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Octahydro-1H-isoindole-5,6-diol hydrochloride, also known as tetrahydroisoquinoline-3-carboxylic acid hydrochloride, is an organic compound with a broad range of applications. It has a molecular weight of 193.67 g/mol .


Molecular Structure Analysis

The InChI code for Octahydro-1H-isoindole-5,6-diol hydrochloride is 1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6 (5)2-8 (7)11;/h5-11H,1-4H2;1H . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

Octahydro-1H-isoindole-5,6-diol hydrochloride is a powder at room temperature .

Scientific Research Applications

Structural Characteristics and Synthesis

  • Structural Analysis : The octahydro-1H-isoindole ring system exhibits non-planar characteristics with distinct torsion angles, indicating a complex three-dimensional structure. This structural feature is crucial for understanding the chemical behavior and reactivity of compounds containing the octahydro-1H-isoindole skeleton (Shang et al., 2012).

  • Synthetic Approaches : Research has developed methodologies for the synthesis and separation of octahydro-1H-isoindole derivatives. These methods are pivotal for the preparation of key intermediates in pharmaceutical synthesis, demonstrating the compound's utility in medicinal chemistry (Vali et al., 2012).

Applications in Medicinal Chemistry

  • Derivatives Synthesis : Octahydro-1H-isoindole derivatives have been synthesized and evaluated for various biological activities. The synthesis of these derivatives showcases the versatility of the octahydro-1H-isoindole core in accessing pharmacologically relevant molecules (Kossakowski & Raszkiewicz, 2004).

  • Potential for Drug Development : The structural complexity and reactivity of octahydro-1H-isoindole derivatives open avenues for developing novel therapeutic agents. Their application in synthesizing compounds with potential serotonin receptor affinity highlights their importance in neuropharmacology (Kossakowski & Raszkiewicz, 2004).

Chemical and Physical Properties

  • Reactivity and Stability : Studies on the reactivity of octahydro-1H-isoindole derivatives reveal their potential in organic synthesis, demonstrating various reactions that lead to the formation of complex heterocyclic structures. These reactions are fundamental to the exploration of new chemical entities (Maas et al., 2004).

  • Novel Synthetic Methods : Research has also focused on developing new synthetic routes to access octahydro-1H-isoindole frameworks, illustrating the ongoing interest in exploiting its structural features for advancing synthetic organic chemistry (Gouse, Reddy, & Baskaran, 2019).

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

2,3,3a,4,5,6,7,7a-octahydro-1H-isoindole-5,6-diol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H15NO2.ClH/c10-7-1-5-3-9-4-6(5)2-8(7)11;/h5-11H,1-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NINXDDYEJBPMCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CNCC2CC(C1O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Octahydro-1H-isoindole-5,6-diol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Octahydro-1H-isoindole-5,6-diol hydrochloride
Reactant of Route 2
Reactant of Route 2
Octahydro-1H-isoindole-5,6-diol hydrochloride
Reactant of Route 3
Reactant of Route 3
Octahydro-1H-isoindole-5,6-diol hydrochloride
Reactant of Route 4
Octahydro-1H-isoindole-5,6-diol hydrochloride
Reactant of Route 5
Octahydro-1H-isoindole-5,6-diol hydrochloride
Reactant of Route 6
Octahydro-1H-isoindole-5,6-diol hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.